molecular formula C₁₃H₁₉NO₉ B1142299 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester CAS No. 14365-73-2

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester

Cat. No.: B1142299
CAS No.: 14365-73-2
M. Wt: 333.29
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Description

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is a key reagent in glycobiology and biochemical research, specifically employed in the study of glycosaminoglycan-protein interactions. Its primary documented research application is in the inhibitor identification of fibroblast growth factor 2 (FGF-2) binding to heparin and endothelial cells . The FGF-2 signaling pathway is critical in processes such as angiogenesis and wound healing, and its interaction with heparin/heparan sulfate is a central regulatory mechanism. By serving as a tool to probe and disrupt this interaction, this amino sugar derivative provides researchers with a means to investigate the fundamental mechanisms of cell signaling and proliferation, offering potential pathways for therapeutic intervention .

Properties

CAS No.

14365-73-2

Molecular Formula

C₁₃H₁₉NO₉

Molecular Weight

333.29

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester typically involves multiple steps:

    Starting Material: The process begins with D-glucurono-6,3-lactone.

    Esterification: The lactone is esterified to form D-glucuronic acid methyl ester.

    Acetylation: The methyl ester undergoes acetylation to yield 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester.

    Amination: Finally, the acetylated product is aminated to produce this compound.

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include the use of specialized reactors and purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester has been identified as a potential inhibitor for various enzymes involved in carbohydrate metabolism. Its mechanism typically involves binding to the active sites of these enzymes, thereby modulating their activity. Notably, studies have indicated its influence on fibroblast growth factor signaling pathways, which are crucial for cellular growth and differentiation .

Glycosylation Studies

The compound serves as a substrate in glycosylation reactions, facilitating the study of glycosyltransferases and their mechanisms. This application is critical for understanding carbohydrate interactions in biological systems and developing glycosylated drugs that can improve therapeutic efficacy .

Case Study 1: Inhibition of Fibroblast Growth Factor Signaling

A study demonstrated that derivatives of this compound could effectively inhibit fibroblast growth factor signaling pathways. This inhibition was linked to reduced cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Study 2: Glycosylation Reaction Mechanisms

Research utilizing this compound has provided insights into the mechanisms of glycosylation reactions mediated by glycosyltransferases. The findings indicated that modifications to the amino group significantly affected the reactivity and selectivity of these enzymes, paving the way for more targeted drug design .

Comparative Applications Table

Application TypeDescriptionRelevant Findings
Enzyme Inhibition Modulates enzyme activity in carbohydrate metabolismInfluences fibroblast growth factor signaling
Glycosylation Studies Serves as a substrate for glycosyltransferasesEnhances understanding of glycosylation mechanisms
Biochemical Probing Acts as a probe for studying carbohydrate interactionsPotential use in drug development

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves its interaction with specific molecular targets. In biological systems, it inhibits the binding of fibroblast growth factor (FGF-2) to heparin and endothelial cells. This inhibition is crucial for regulating cell proliferation and angiogenesis. The compound’s structure allows it to effectively block the binding sites, thereby preventing the activation of downstream signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S,3R,4S,5S,6S)-2-(Aminooxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • CAS No.: 14365-73-2
  • Molecular Formula: C₁₃H₁₉NO₁₀
  • Molecular Weight : 349.29 g/mol
  • Stereochemistry : β-D configuration confirmed by optical rotation data and NMR analysis .

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Functional Groups Applications Evidence ID
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester C1: NH₂; C2–C4: OAc; C6: CO₂Me C₁₃H₁₉NO₁₀ Amino, acetyl, methyl ester Drug metabolite synthesis
Methyl 2,3,4-Tri-O-Benzoyl-α-D-Glucopyranuronic Acid (3a) C2–C4: O-Benzoyl; C6: CO₂Me C₂₈H₂₂O₉ Benzoyl, methyl ester Synthetic intermediate for uronic acid derivatives
2,3,4-Tri-O-Acetyl-1-Bromo-1-deoxy-α-D-Glucopyranuronic Acid Methyl Ester C1: Br; C2–C4: OAc; C6: CO₂Me C₁₂H₁₅BrO₉ Bromo, acetyl, methyl ester Glycosylation reactions
β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) C1: 4-Nitrophenyl carbonate; C2–C4: OAc C₂₀H₂₁NO₁₄ Nitrophenyl carbonate, acetyl Conjugation via carbonate leaving group

Physical and Spectral Properties

Compound Melting Point (°C) [α]D (c, solvent) Key Spectral Data Evidence ID
Target Compound Not reported Not explicitly provided HRMS (ESI): m/z 350.11 [M+H]⁺ (calc. 349.29)
Methyl 2,3,4-Tri-O-Benzoyl-α-D-Glucopyranuronic Acid (3a) 117–118 +59.5 (c 1.00, CHCl₃) ¹H-NMR: δ 7.8–8.1 (benzoyl aromatic protons)
1,2,3,4-Tetra-O-Acetyl-β-D-Glucopyranuronic Acid Methyl Ester Not reported Not reported ¹³C-NMR: δ 169–170 (acetyl carbonyl)

Biological Activity

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester (CAS No. 14365-73-2) is a carbohydrate derivative with significant biological activity. Its molecular formula is C₁₃H₁₉NO₉, and it has a molecular weight of 333.29 g/mol. This compound is characterized by the presence of an amino group and three acetyl groups, which contribute to its unique biochemical properties and applications in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves acetylation of β-D-glucopyranuronic acid using acetic anhydride or acetyl chloride. The reaction conditions must be carefully controlled to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography.

Key Properties:

  • Melting Point: 140-141 °C
  • Boiling Point: Approximately 388 °C

Biological Activity

This compound exhibits various biological activities that are primarily attributed to its interaction with specific enzymes and cellular pathways.

This compound acts as an inhibitor or substrate for enzymes involved in carbohydrate metabolism. It binds to active sites of these enzymes, modulating their activity. Notably, it interacts with fibroblast growth factor (FGF) receptors, inhibiting the binding of FGF to heparin and endothelial cells. This modulation can influence cellular growth and differentiation pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of Fibroblast Growth Factor Signaling:
    • Research indicates that derivatives like this compound can inhibit FGF signaling pathways crucial for cellular growth and differentiation. This inhibition can be significant in cancer research, where FGF signaling is often upregulated.
  • Anticancer Activity:
    • In vitro studies have demonstrated that similar carbohydrate derivatives exhibit anticancer properties by modulating pathways involved in tumor growth . These findings suggest potential therapeutic applications in oncology.
  • Neurological Protection:
    • Glucuronidated flavonoids have shown protective effects against neurological disorders. The structural similarities between these compounds suggest that this compound may also play a role in neuroprotection through similar metabolic pathways .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with other carbohydrate derivatives can be useful:

Compound NameStructure SimilarityBiological Activity
Glucuronidated FlavonoidsSimilar glucuronide structureAntioxidant, neuroprotective
Other Amino Sugar DerivativesVarying functional groupsAnticancer activity

Applications in Scientific Research

The compound is widely used in various fields:

  • Chemistry: As a building block for synthesizing more complex carbohydrates.
  • Biology: Inhibitor studies for fibroblast growth factor binding.
  • Industry: Production of carbohydrate-based products.

Q & A

Q. How can synthesis yield be optimized for 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester using protecting group strategies?

Methodological Answer: The synthesis of acetylated intermediates (e.g., 2,3,4-tri-O-acetyl derivatives) is critical for protecting reactive hydroxyl groups during glycosylation or functionalization steps . Optimize acetylation using acetic anhydride in anhydrous pyridine under inert atmosphere, monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (silica gel, gradient elution) to isolate intermediates like methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (CAS 3082-96-0) . Yield improvements (>80%) require strict control of temperature (0–5°C during acetylation) and stoichiometric excess (1.2–1.5 equiv) of acetylating agents.

Q. What spectroscopic methods confirm the stereochemical integrity of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (500 MHz, CDCl3_3) to verify acetyl group positions (δ 2.0–2.2 ppm for acetate methyl protons) and anomeric configuration (β-configuration confirmed by J1,2J_{1,2} coupling constants ~8 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates molecular weight (e.g., C13_{13}H19_{19}NO10_{10}, MW 349.3 for 1-O-amino derivatives) and fragmentation patterns .
  • IR : Confirm ester carbonyl stretches (1740–1760 cm1^{-1}) and glucuronic acid C=O (1700–1720 cm1 ^{-1}) .

Advanced Research Questions

Q. How to resolve contradictions between NMR and mass spectrometry data when characterizing acetylated intermediates?

Methodological Answer: Discrepancies often arise from:

  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl3_3) are free of protonated impurities. For hygroscopic compounds, use anhydrous conditions to avoid water-induced deacetylation .
  • Ionization Suppression : In MS, co-eluting salts or detergents may suppress ionization. Optimize LC-MS conditions (e.g., 0.1% formic acid in mobile phase) and use internal standards (e.g., deuterated analogs) .
  • Stereochemical Purity : If NMR suggests racemization but MS indicates correct mass, perform chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to assess enantiomeric excess .

Q. What mechanistic insights guide the use of trichloroacetimidate derivatives in glycosylation reactions involving this compound?

Methodological Answer: The trichloroacetimidate group (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester Trichloroacetimidate) acts as a leaving group, enabling glycosidic bond formation under mild Lewis acid catalysis (e.g., BF3_3-OEt2_2) . Key considerations:

  • Anomeric Control : α/β selectivity depends on solvent polarity (e.g., dichloromethane favors β-products via SN2 mechanisms).
  • Activation Energy : Lower activation barriers compared to glycosyl bromides allow room-temperature reactions, preserving acid-sensitive acetyl groups .
  • Side Reactions : Competing hydrolysis is mitigated by molecular sieves (4Å) to scavenge water.

Q. How to design experiments to study interactions with carbohydrate-binding proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip via amine coupling (EDC/NHS chemistry). Measure binding kinetics (kon_{on}/koff_{off}) with lectins (e.g., concanavalin A) in HBS-EP buffer (pH 7.4) .
  • Isothermal Titration Calorimetry (ITC) : Titrate 10 μM protein (e.g., galectin-3) with 100 μM compound in PBS (pH 7.2). Analyze ΔH and Kd_d using a one-site binding model .
  • Competitive ELISA : Pre-incubate target proteins with the compound (0.1–10 μM) before adding biotinylated glycan probes. Quantify inhibition via streptavidin-HRP .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across in vitro and cell-based assays?

Methodological Answer:

  • Membrane Permeability : Acetylated forms (e.g., 2,3,4-tri-O-acetyl derivatives) may exhibit reduced cellular uptake due to hydrophobicity. Compare activities with deacetylated analogs .
  • Metabolic Stability : In cell assays, esterase-mediated hydrolysis (e.g., by carboxylesterases) can generate active metabolites. Use LC-MS/MS to quantify intact compound vs. hydrolyzed products .
  • Off-Target Effects : Screen against related receptors (e.g., SERT or 5-HT subtypes) via radioligand binding assays (Ki_i determination) .

Tables

Q. Table 1. Key Synthetic Intermediates and Applications

Intermediate NameCAS No.Application in ResearchReference
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate3082-96-0Glycosylation precursor for glycan microarrays
2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid TrichloroacetimidateN/AGlycoprotein mimetics synthesis via stereoselective coupling
1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate319926-20-0Metabolite synthesis (e.g., N-Hydroxy Vortioxetine O-β-D-Glucuronide)

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersUse Case
1H^1H-NMR500 MHz, CDCl3_3, δ 2.0–2.2 (acetate), δ 5.2–5.5 (anomeric proton)Stereochemical confirmation
HR-ESI-MSNegative ion mode, m/z 558.52 [M-H]^- (C23_{23}H31_{31}N3_3O11_{11})Molecular weight validation
Chiral HPLCChiralpak IA, hexane/isopropanol (85:15), 1 mL/minEnantiomeric excess determination

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